4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine
Overview
Description
4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine: is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine is the Bcr-Abl tyrosine kinase . This enzyme plays a crucial role in certain types of cancers, including chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) that are Philadelphia chromosome-positive .
Mode of Action
This compound acts as a selective tyrosine kinase receptor inhibitor . It binds to the Bcr-Abl tyrosine kinase, inhibiting its activity . This interaction results in the disruption of the signaling pathways that promote cancer cell growth and proliferation .
Biochemical Pathways
The inhibition of Bcr-Abl tyrosine kinase affects several downstream pathways involved in cell growth and proliferation. These include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are critical for cell survival, proliferation, and differentiation .
Pharmacokinetics
It is known that the compound’sADME properties (Absorption, Distribution, Metabolism, and Excretion) can impact its bioavailability
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and proliferation . By blocking the activity of Bcr-Abl tyrosine kinase, the compound disrupts the signaling pathways that promote cancer cell survival and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This interaction is significant because tyrosine kinases are involved in the regulation of various cellular processes, including cell division, differentiation, and metabolism. The compound’s ability to inhibit these enzymes makes it a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit angiogenesis, the process by which new blood vessels form from pre-existing vessels . This is particularly important in the context of cancer, as tumors require a blood supply to grow and metastasize. Additionally, this compound affects DNA cleavage, which can lead to the inhibition of tumor cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, thereby inhibiting their activity . This binding prevents the phosphorylation of tyrosine residues on target proteins, which is a critical step in the activation of various signaling pathways. By inhibiting these pathways, the compound can reduce cell proliferation and induce apoptosis in cancer cells . Furthermore, it has been shown to interact with DNA, leading to the cleavage of the DNA strands and the inhibition of gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable at room temperature, but its effects can change over time . Long-term exposure to the compound has been observed to result in sustained inhibition of cell proliferation and angiogenesis
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in these processes include cytochrome P450 oxidases and transferases These metabolic reactions result in the formation of various metabolites, some of which may retain biological activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to be distributed widely in the body, with high concentrations observed in the liver, kidneys, and lungs . Its localization within these tissues is influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and accumulation.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments . It has been observed to accumulate in the nucleus, where it interacts with DNA and other nuclear proteins . This subcellular localization is critical for its activity, as it allows the compound to directly influence gene expression and other nuclear processes. Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine typically involves the reaction of 4-methylpyrimidine-2-amine with 3-bromopyridine under conditions that facilitate the formation of the pyridine-pyrimidine bond. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst, which helps in the coupling process .
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and receptors. It has shown promise in the inhibition of tyrosine kinases, which are involved in various signaling pathways .
Medicine: This compound is a key intermediate in the synthesis of drugs used to treat chronic myelogenous leukemia and other cancers. It is also being investigated for its potential use in treating other diseases, such as gastrointestinal stromal tumors and systemic mastocytosis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Comparison with Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar structure and function to imatinib.
Uniqueness: 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine and pyridine rings. This unique structure allows for selective inhibition of certain tyrosine kinases, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-methyl-6-pyridin-3-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-5-9(14-10(11)13-7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMJWDANHSNYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591712 | |
Record name | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90916-52-2 | |
Record name | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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